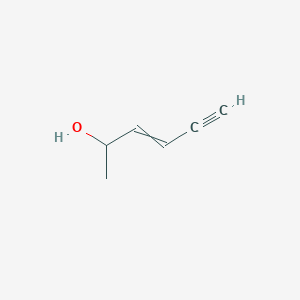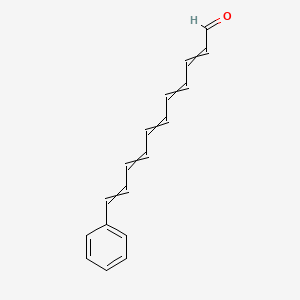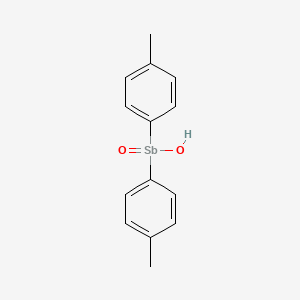
Hex-3-en-5-yn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hex-3-en-5-yn-2-ol is an organic compound with the molecular formula C6H8O It is a member of the enynol family, characterized by the presence of both a double bond (ene) and a triple bond (yne) in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Hex-3-en-5-yn-2-ol can be synthesized through various synthetic routes. One common method involves the condensation of carbonyl compounds with propenylethynylcarbinol . This reaction typically requires specific catalysts and controlled reaction conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. The exact methods may vary depending on the scale of production and the specific requirements of the end-use applications.
Chemical Reactions Analysis
Types of Reactions
Hex-3-en-5-yn-2-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group, forming compounds such as aldehydes or ketones.
Reduction: The triple bond can be reduced to a double bond or a single bond, depending on the reagents and conditions used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the triple bond.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alkenes or alkanes.
Scientific Research Applications
Hex-3-en-5-yn-2-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a bioactive compound.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hex-3-en-5-yn-2-ol involves its interaction with specific molecular targets and pathways. The presence of both double and triple bonds allows it to participate in various chemical reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to bioactive effects.
Comparison with Similar Compounds
Hex-3-en-5-yn-2-ol can be compared with other similar compounds, such as:
Properties
CAS No. |
10602-10-5 |
|---|---|
Molecular Formula |
C6H8O |
Molecular Weight |
96.13 g/mol |
IUPAC Name |
hex-3-en-5-yn-2-ol |
InChI |
InChI=1S/C6H8O/c1-3-4-5-6(2)7/h1,4-7H,2H3 |
InChI Key |
DJGNJWKUPGDOIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=CC#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[2-[2-[(2-Hydroxyphenyl)methylideneamino]ethylamino]ethylamino]ethyliminomethyl]phenol](/img/structure/B14724104.png)

![5,5-dimethyl-6H-benzo[c]acridin-6-ol](/img/structure/B14724122.png)
![2H,10H-[1,3]Dioxolo[4,5-B]xanthen-10-one](/img/structure/B14724124.png)


![N-[4-(Dimethylamino)phenyl]-N-methylacetamide](/img/structure/B14724134.png)
![1-Propanamine, 2-[2-[[4-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulfonyl]ethoxy]-N,N-dimethyl-](/img/structure/B14724137.png)
![N-{3-Chloro-4-[4-(4-methoxybenzene-1-sulfonyl)piperazin-1-yl]phenyl}furan-2-carboxamide](/img/structure/B14724148.png)

![5-Methylsulfanyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine](/img/structure/B14724162.png)
![5-((4'-((2,4-Diamino-3-((4-(4-ethoxyanilino)-3-sulfophenyl)diazenyl)-5-methylphenyl)diazenyl)[1,1'-biphenyl]-4-yl)diazenyl)-2-hydroxybenzoic acid](/img/structure/B14724170.png)

![N,3,5-trimethyl-4-[3-(methylcarbamothioylhydrazinylidene)butyl]pyrazole-1-carbothioamide](/img/structure/B14724185.png)
